2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-xylose
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Overview
Description
2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-xylose is a complex carbohydrate derivative that plays a significant role in various scientific and industrial applications. This compound is a glycosidic linkage between D-xylose and a modified form of glucuronic acid, where the hydroxyl group at the 4-position of the glucuronic acid moiety is methylated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-xylose typically involves the glycosylation of D-xylose with 4-O-methyl-alpha-D-glucopyranosyluronic acid. This reaction is often catalyzed by acidic or enzymatic catalysts to ensure the formation of the glycosidic bond. The reaction conditions include maintaining an optimal temperature and pH to favor the glycosylation process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fermentation processes, where microbial strains are engineered to produce the desired glycosidic linkage. The fermentation process is optimized to achieve high yields and purity of the compound. Downstream processing includes purification steps such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Industry: It is used in the food industry as a texturizer and stabilizer, and in the production of biodegradable polymers.
Mechanism of Action
The mechanism by which 2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-xylose exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-glucose
2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-galactose
2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-mannose
Uniqueness: 2-O-(4-O-Methyl-alpha-D-glucopyranosyluronic Acid)-D-xylose is unique due to its specific glycosidic linkage and the presence of the methyl group at the 4-position of the glucuronic acid moiety. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H20O11 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-[(3R,4S,5R)-2,4,5-trihydroxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O11/c1-20-7-5(15)6(16)12(23-9(7)10(17)18)22-8-4(14)3(13)2-21-11(8)19/h3-9,11-16,19H,2H2,1H3,(H,17,18)/t3-,4+,5-,6-,7+,8-,9+,11?,12+/m1/s1 |
InChI Key |
QCHFHXZDZVJVJC-AQPRPVKLSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O[C@@H]1C(=O)O)O[C@@H]2[C@H]([C@@H](COC2O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(COC2O)O)O)O)O |
Origin of Product |
United States |
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